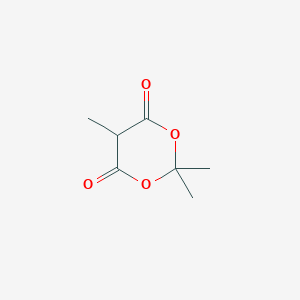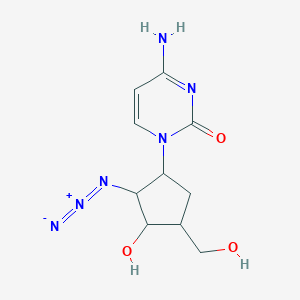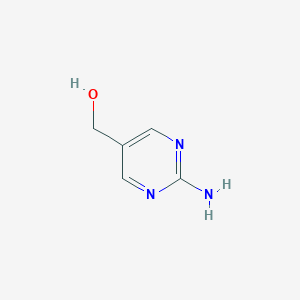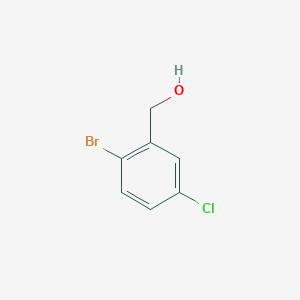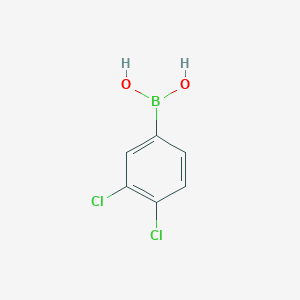
3,4-Dichlorophenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-dichlorophenylboronic acid and its derivatives involves several steps, including halogenation, boronation, and coupling reactions. A notable method involves the Suzuki–Miyaura cross-coupling, which is facilitated by palladium catalysts in aqueous solvents, demonstrating the versatility and efficiency of creating biaryl structures from arylboronic acids under mild conditions (Nájera, Gil‐Molto, & Karlström, 2004).
Molecular Structure Analysis
The molecular structure of 3,4-dichlorophenylboronic acid has been extensively studied using various spectroscopic techniques. Infrared (IR) and Raman spectroscopy, alongside density functional theory (DFT) calculations, have provided detailed insights into its molecular vibrations and conformations. The most stable conformer identified through these studies aligns well with experimental data, showcasing the compound's molecular geometry and vibrational frequencies (Kurt, Sertbakan, Özduran, & Karabacak, 2009).
Chemical Reactions and Properties
3,4-Dichlorophenylboronic acid participates in various chemical reactions, including the aza-Friedel–Crafts reaction, showcasing its ability to act as a catalyst or reactant in synthesizing complex organic molecules. Such reactions highlight its versatility and importance in organic synthesis, providing pathways to a range of valuable chemical products (Goswami, Thorat, Shukla, & Bhusare, 2015).
Physical Properties Analysis
The physical properties of 3,4-dichlorophenylboronic acid, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in chemical synthesis. These properties are influenced by the molecular interactions and crystal packing, as observed in various halophenylboronic acids, where hydrogen bonding and halogen interactions play a significant role in their solid-state architecture (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Aplicaciones Científicas De Investigación
Suzuki Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a reactant in Suzuki coupling reactions . This is a type of palladium-catalyzed cross coupling reaction used to synthesize carbon-carbon bonds .
- Methods of Application: The specific procedures can vary, but generally, the boronic acid is combined with a halide or pseudohalide partner in the presence of a palladium catalyst and a base .
- Results or Outcomes: The outcome of this reaction is the formation of a biaryl compound, which is a common structural motif in organic compounds, including pharmaceuticals .
Synthesis of Biologically Active Molecules
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a precursor or reactant in the synthesis of biologically active molecules . These include Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors, pyrrole derivatives as PDE4B inhibitors, and nitrovinyl biphenyls as anticancer agents .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of a variety of biologically active compounds with potential therapeutic applications .
Synthesis of BODIPY Dyes
- Scientific Field: Bioanalytical Chemistry
- Application Summary: Phenyl boronic acid (PBA) containing BODIPY dyes are synthesized using 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Methods of Application: The synthesis involves the efficient merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results or Outcomes: The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
Synthesis of Dual Immunosuppressive and Anti-Inflammatory Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a precursor in the synthesis of dual immunosuppressive and anti-inflammatory agents .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of compounds with potential therapeutic applications in the treatment of conditions that involve inflammation and immune response .
Synthesis of Pyrazolopyrimidines as Cryptosporidium and Toxoplasma CDPK1 Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used in the synthesis of pyrazolopyrimidines, which have been studied as inhibitors of Cryptosporidium and Toxoplasma CDPK1 .
- Methods of Application: The specific procedures can vary depending on the target molecule. Generally, the boronic acid is used in a coupling reaction to form the desired biologically active compound .
- Results or Outcomes: The outcome of these reactions is the synthesis of compounds with potential therapeutic applications in the treatment of diseases caused by Cryptosporidium and Toxoplasma .
Synthesis of Homoallyl Carbamates
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dichlorophenylboronic acid is used as a reactant in the lithiation/borylation-protodeboronation of homoallyl carbamates .
- Methods of Application: The specific procedures can vary, but generally, the boronic acid is combined with a homoallyl carbamate in the presence of a lithium reagent and then subjected to protodeboronation .
- Results or Outcomes: The outcome of this reaction is the formation of a homoallyl carbamate, which is a useful intermediate in organic synthesis .
Safety And Hazards
3,4-Dichlorophenylboronic acid is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Propiedades
IUPAC Name |
(3,4-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIGHOARKAIPJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370221 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichlorophenylboronic acid | |
CAS RN |
151169-75-4 | |
| Record name | 3,4-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



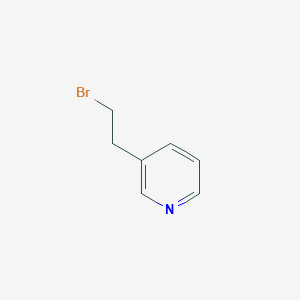
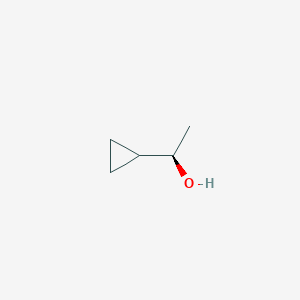

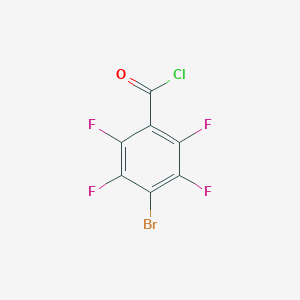
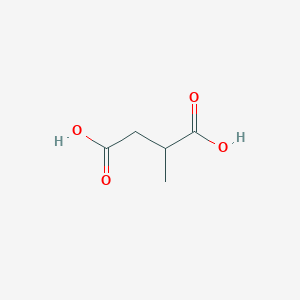
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
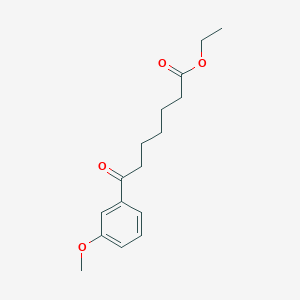
![2-{5-[3-(6-Benzoyl-1-propylnaphthalen-2-yloxy)propoxy]indol-1-YL}ethanoic acid](/img/structure/B50235.png)
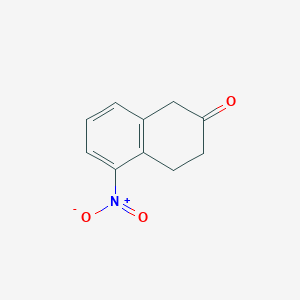
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
